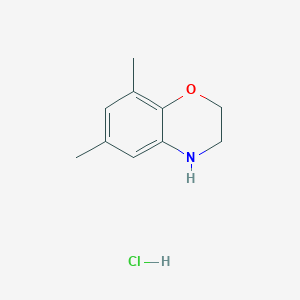

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is an organic compound with the CAS Number: 1909337-21-8 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 6,8-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-7-5-8(2)10-9(6-7)11-3-4-12-10;/h5-6,11H,3-4H2,1-2H3;1H . This indicates the presence of a benzoxazine ring, which is a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 199.68 .Scientific Research Applications

Polymerization and Material Synthesis

The compound 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has been extensively studied for its applications in material science and polymerization processes. It has been found to be instrumental in the curing reaction of 3-aryl substituted benzoxazine, playing a pivotal role in the production of high-performance polymers. The complexity of the reaction pathways involving this compound contributes significantly to the creation of various high-grade materials (Hayakawa et al., 2000). Additionally, it catalyzes the polymerization of cyanate ester, showcasing its utility in complex chemical synthesis processes (Li et al., 2014).

Molecular Synthesis and Structural Analysis

In the realm of molecular synthesis, the compound has been used to create a variety of structurally complex and novel molecules. For instance, it has been involved in the synthesis of N-Acyl-2,3-Dimethyl-3,4-2H-1,4-Benzoxazine, contributing to the field of crystallography and molecular structure analysis (Ye et al., 2015). The synthesis processes often lead to the creation of unique molecular structures, which are then thoroughly analyzed using advanced techniques like X-ray crystallography.

Catalysis and Chemical Functionalities

Furthermore, the compound exhibits fascinating behaviors in terms of catalysis and chemical functionalities. Its role in influencing crystal structures and electrochemical properties of dihydro-benzoxazine dimer derivatives is quite significant. These derivatives are known for their chelating abilities with transition and rare-earth cations. Detailed studies have been conducted to understand the substituents' impact on the crystal structures and electrochemical characteristics of these derivatives (Suetrong et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-5-8(2)10-9(6-7)11-3-4-12-10;/h5-6,11H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRUGUZFBLAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NCCO2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2472697.png)

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)